molecular formula C12H16ClNO2 B5410015 3-chloro-4-ethoxy-N-propylbenzamide

3-chloro-4-ethoxy-N-propylbenzamide

Cat. No.: B5410015
M. Wt: 241.71 g/mol
InChI Key: YZRUIVKYWNPZFQ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-N-propylbenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a propyl chain attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.71 g/mol.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-7-14-12(15)9-5-6-11(16-4-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRUIVKYWNPZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-propylbenzamide typically involves the reaction of 3-chloro-4-ethoxybenzoic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-ethoxy-N-propylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-chloro-4-ethoxy-N-propylbenzamide finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-chloro-4-ethoxy-N-propylbenzamide exhibit variations in substituent groups, positions, and electronic profiles, leading to distinct physicochemical and biological properties. Below is a detailed comparison with key analogs identified in the literature:

3-Chloro-N-[2-(4-Fluorophenyl)ethyl]-4-Hydroxybenzamide

  • Substituents :
    • Position 4 : Hydroxyl (-OH) instead of ethoxy.
    • N-Substituent : 2-(4-Fluorophenyl)ethyl group.
  • Key Differences: The hydroxyl group increases polarity, reducing logP (predicted ~1.8) and enhancing aqueous solubility compared to the ethoxy analog.
  • Implications : This compound’s higher polarity could limit membrane permeability but enhance target specificity in hydrophilic environments.

N-(3-Chloro-2-Methylphenyl)-2-Ethoxybenzamide

  • Substituents :
    • Position 2 : Ethoxy group (vs. position 4 in the parent compound).
    • Position 3 : Chlorine adjacent to a methyl group on the benzene ring.
  • Key Differences :
    • Positional isomerism of the ethoxy group alters electronic effects, with the ortho-substitution likely increasing steric hindrance and reducing rotational freedom.
    • The methyl group adjacent to chlorine may stabilize the molecule via hyperconjugation but could hinder interactions with planar binding sites.
  • Implications : This structural variation may result in reduced bioavailability compared to the para-substituted ethoxy analog.

N-(3-Chlorophenethyl)-4-Nitrobenzamide

  • Substituents: Position 4: Nitro (-NO₂) group instead of ethoxy. N-Substituent: 3-Chlorophenethyl chain.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity.
    • The chlorinated phenethyl chain may enhance lipophilicity (predicted logP ~3.5) but introduce metabolic instability.
  • Implications : The nitro group could make this compound a candidate for electrophilic interactions or nitroreductase-activated prodrugs.

Data Table: Structural and Hypothesized Properties

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Aqueous Solubility (mg/mL) Potential Applications
3-Chloro-4-ethoxy-N-propylbenzamide 3-Cl, 4-OCH₂CH₃, N-propyl 265.71 2.9 ~0.15 CNS-targeted therapeutics
3-Chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide 3-Cl, 4-OH, N-(2-(4-FPh)ethyl) 293.72 1.8 ~1.2 Enzyme inhibition or receptor modulation
N-(3-Chloro-2-methylphenyl)-2-ethoxybenzamide 2-OCH₂CH₃, 3-Cl, 2-CH₃ 288.75 3.1 ~0.10 Structural SAR studies
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂, N-(3-ClPh)ethyl 304.74 3.5 ~0.05 Prodrug candidates or inhibitors

Research Findings and Implications

  • Substituent Position and Electronic Effects : Ethoxy groups at position 4 (vs. nitro or hydroxy) balance lipophilicity and moderate polarity, favoring membrane permeability .
  • N-Alkyl vs.
  • Chlorine’s Role : Chlorine at position 3 is conserved across analogs, suggesting its importance in electronic stabilization or target binding .

Notes

  • Contradictions and Gaps : Direct comparative pharmacological data are absent in the provided evidence; hypotheses are based on structural trends.
  • Authority and Limitations : While substituent effects are well-documented in benzamide chemistry, experimental validation (e.g., solubility assays, receptor-binding studies) is critical for confirming these predictions.

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